

physicochemical properties of 5-Chloro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzyl alcohol

Cat. No.: B146375

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Chloro-2-nitrobenzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Chloro-2-nitrobenzyl alcohol**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.

Core Physicochemical Data

The fundamental physicochemical properties of **5-Chloro-2-nitrobenzyl alcohol** are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to different experimental conditions or sample purity.

Property	Value	Source(s)
IUPAC Name	(5-chloro-2-nitrophenyl)methanol	[1]
CAS Number	73033-58-6	[2]
Molecular Formula	C ₇ H ₆ CINO ₃	[2]
Molecular Weight	187.58 g/mol	[1][2]
Appearance	White to light yellow crystal powder or liquid	[3][4]
Melting Point	78-79 °C, 79 °C, 90-92 °C	[3][4][5]
Boiling Point	306.1 °C at 760 mmHg, 316 °C	[3][4]
Solubility	Information not readily available	[3]
pKa (Predicted)	13.57 ± 0.10	[3]
Density	1.476 g/cm ³	[3]
Flash Point	138.9 °C, 145 °C	[3][4]
Refractive Index	1.611	[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **5-Chloro-2-nitrobenzyl alcohol**.

- ¹H NMR: Spectra are available in databases, with key chemical shifts noted.[6][7]
- Mass Spectrometry (GC-MS): Key fragments have been identified at m/z values of 137 and 113.[1]
- Infrared (IR) Spectroscopy: FTIR spectra are available, typically showing characteristic peaks for the hydroxyl, nitro, and chloro-aromatic functionalities.[1]

- UV-Vis Spectroscopy: UV-Visible spectra have been recorded and are available in spectral databases.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **5-Chloro-2-nitrobenzyl alcohol**.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station or similar)[\[8\]](#)
- Capillary tubes
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **5-Chloro-2-nitrobenzyl alcohol** is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Apparatus:

- Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)[8]
- Heating mantle or oil bath
- Thermometer
- Boiling chips

Procedure:

- Place a measured volume of **5-Chloro-2-nitrobenzyl alcohol** (if in liquid form) or a solution in a suitable high-boiling solvent into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
- Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[8]
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize at the boiling point of the substance.
- Record the stable temperature at which the liquid is distilling. This is the boiling point.
- It is crucial never to distill to dryness.[8]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

Apparatus:

- Test tubes
- Vortex mixer
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

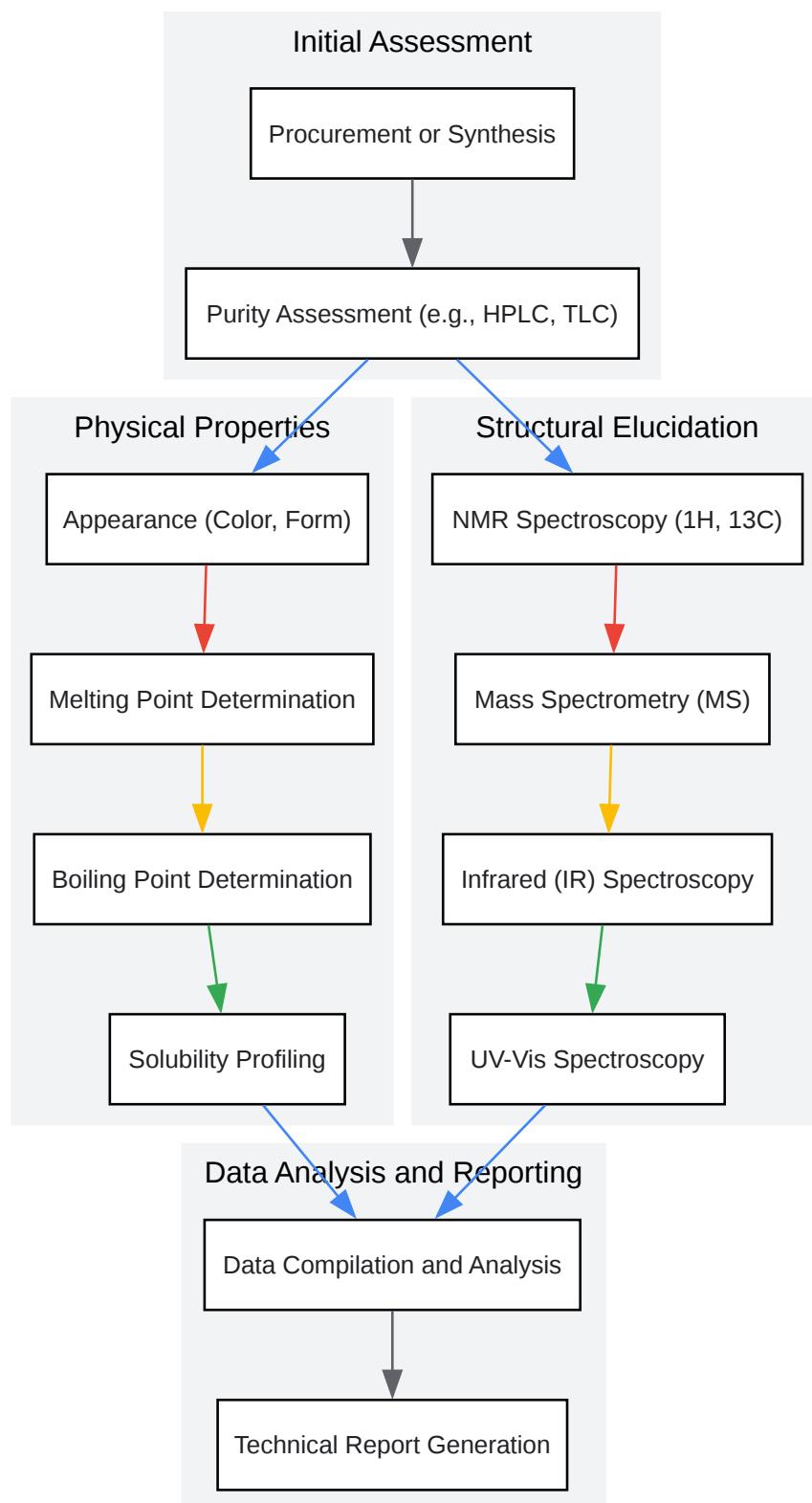
Procedure:

- Place a small, accurately weighed amount of **5-Chloro-2-nitrobenzyl alcohol** (e.g., 10 mg) into a series of test tubes.
- Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
- Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution to determine if the solid has completely dissolved.
- If the solid dissolves, the substance is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.
- The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Acquisition of Spectral Data

¹H NMR Spectroscopy:

- Dissolve a small amount of **5-Chloro-2-nitrobenzyl alcohol** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer.


- Process the data to identify chemical shifts, coupling constants, and integration values for each proton signal.

Mass Spectrometry (GC-MS):

- Prepare a dilute solution of the compound in a volatile solvent.
- Inject the solution into the gas chromatograph-mass spectrometer.
- The compound will be separated by the GC column and then ionized and fragmented in the mass spectrometer.
- Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as **5-Chloro-2-nitrobenzyl alcohol**.

[Click to download full resolution via product page](#)**Workflow for Physicochemical Characterization.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. 5-CHLORO-2-NITROBENZYL ALCOHOL, CasNo.73033-58-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. 5-chloro-2-nitrobenzyl alcohol [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-CHLORO-2-NITROBENZYL ALCOHOL(73033-58-6) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physicochemical properties of 5-Chloro-2-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146375#physicochemical-properties-of-5-chloro-2-nitrobenzyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com